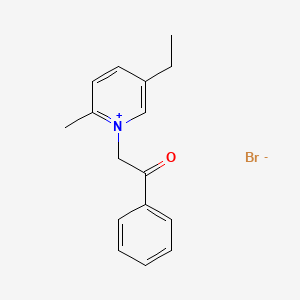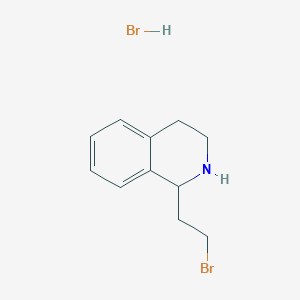
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromoethyl group attached to the tetrahydroisoquinoline core, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroisoquinoline.
Hydrobromide Formation: The final step involves the conversion of the bromoethyl derivative to its hydrobromide salt by reacting it with hydrobromic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological processes .
Comparison with Similar Compounds
1-(2-Bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-1,2,3,4-tetrahydroisoquinoline: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
1-(2-Iodoethyl)-1,2,3,4-tetrahydroisoquinoline: Contains an iodoethyl group, which is even more reactive than the bromoethyl group due to the larger size and better leaving group ability of iodine.
1-(2-Fluoroethyl)-1,2,3,4-tetrahydroisoquinoline: The fluoroethyl group is less reactive compared to the bromoethyl group, making it less suitable for certain types of reactions.
The uniqueness of this compound lies in its balanced reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
63006-89-3 |
|---|---|
Molecular Formula |
C11H15Br2N |
Molecular Weight |
321.05 g/mol |
IUPAC Name |
1-(2-bromoethyl)-1,2,3,4-tetrahydroisoquinoline;hydrobromide |
InChI |
InChI=1S/C11H14BrN.BrH/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11;/h1-4,11,13H,5-8H2;1H |
InChI Key |
MTPITOOIXAQGAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


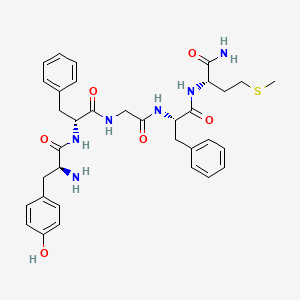
![3,3',5,5'-Tetraamino[4,4'-bi-1lambda~6~,2,6-thiadiazine]-1,1,1',1'(2H,2'H)-tetrone](/img/structure/B14495777.png)
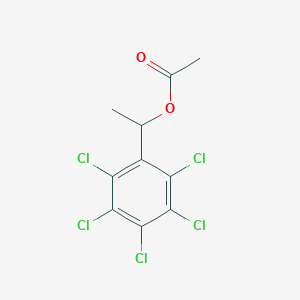
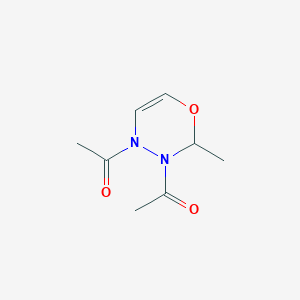
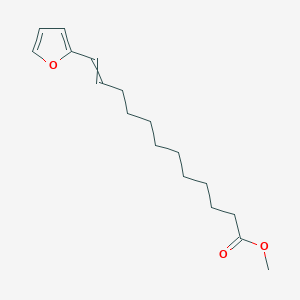

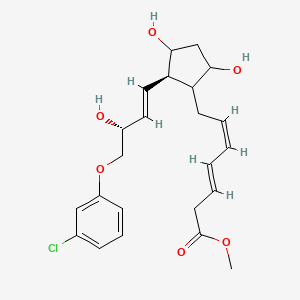
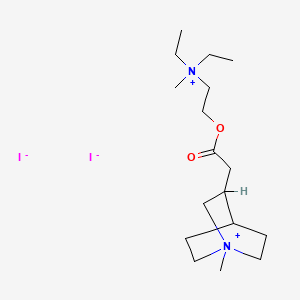
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
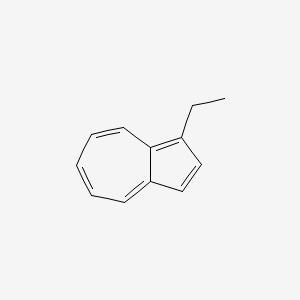
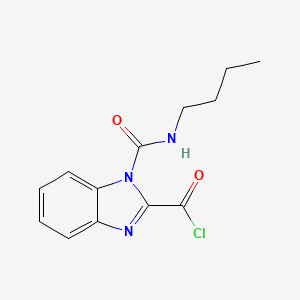
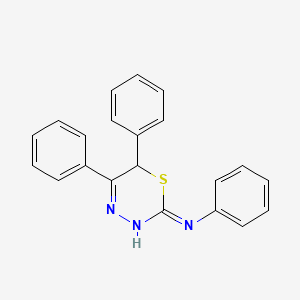
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
